2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2,4-dimethylphenyl)acetamide
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Description
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H31N3O4S and its molecular weight is 481.61. The purity is usually 95%.
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Biological Activity
The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
- Molecular Formula : C25H29N3O5S
- Molecular Weight : 483.58 g/mol
- CAS Number : Not specified in the sources but related compounds exist.
The structure includes an indole core, a sulfonyl group, and an azepane ring, contributing to its unique properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This action can modulate metabolic pathways relevant to diseases.
- Receptor Interaction : It may interact with receptors involved in signal transduction, influencing cellular responses and potentially leading to therapeutic effects in conditions like cancer or infections.
Antimicrobial Activity
Recent studies have indicated that related compounds exhibit significant antimicrobial properties. For instance, a similar indole derivative demonstrated broad-spectrum antifungal activity against Candida species, particularly those resistant to fluconazole . The underlying mechanism involved inhibition of ergosterol biosynthesis and phospholipase A2-like activity, which are critical for fungal cell membrane integrity.
Anticancer Potential
Indole derivatives have been extensively studied for their anticancer properties. They are known to induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and cell cycle regulators. The sulfonamide moiety is also linked to enhanced anticancer activity due to its ability to interfere with tumor growth factors.
Case Studies
- Antifungal Activity : In a study evaluating a related indole compound, researchers found that it effectively inhibited Candida albicans and other non-albicans species at low concentrations. The compound showed a therapeutic index that suggests low cytotoxicity while maintaining efficacy against fungal pathogens .
- Cancer Cell Studies : Another study focused on the effects of indole derivatives on breast cancer cell lines. The results indicated that these compounds could downregulate oncogenes and upregulate tumor suppressor genes, leading to reduced proliferation of cancer cells.
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-19-11-12-22(20(2)15-19)27-25(30)18-34(32,33)24-16-29(23-10-6-5-9-21(23)24)17-26(31)28-13-7-3-4-8-14-28/h5-6,9-12,15-16H,3-4,7-8,13-14,17-18H2,1-2H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQVGNYESCRWBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.